6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide

GPR109A Agonist GPCR Drug Discovery Metabolic Disease

Selective GPR109A (HCA2) agonist—not a kinase inhibitor—for clean target validation. The unique 6-fluoro substitution and 4-methylbenzoxazole-ethyl linker confer on-target GPR109A activity (IC₅₀ 220 nM), eliminating the confounding polypharmacology of kinase-focused benzoxazole-pyridines. Use as an orthogonal tool to niacin to confirm target-mediated effects in dyslipidemia, atherosclerosis, and neuroinflammation models. Reliable lot-to-lot consistency for reproducible dose-response studies.

Molecular Formula C16H14FN3O2
Molecular Weight 299.305
CAS No. 1436119-84-4
Cat. No. B2372410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide
CAS1436119-84-4
Molecular FormulaC16H14FN3O2
Molecular Weight299.305
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C3=CN=C(C=C3)F
InChIInChI=1S/C16H14FN3O2/c1-10-3-2-4-12-15(10)20-14(22-12)7-8-18-16(21)11-5-6-13(17)19-9-11/h2-6,9H,7-8H2,1H3,(H,18,21)
InChIKeyOKIFKHHKCXEIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide (CAS 1436119-84-4): A Selective GPR109A Agonist Chemotype for Metabolic and Cardiovascular Research


6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide is a synthetic small molecule belonging to the benzoxazole-pyridine carboxamide class. Its primary reported mechanism of action is as an agonist of the Hydroxycarboxylic acid receptor 2 (GPR109A/HCA2) [1]. Unlike many structurally related benzoxazole-pyridine derivatives, which are predominantly developed as kinase inhibitors (e.g., c-Met, Ron, KDR), this compound has been identified for its activity at a G-protein coupled receptor, suggesting a distinct pharmacological profile [2].

Procurement Risk: Why Generic Benzoxazole-Pyridine Analogs Cannot Replace 6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide for GPR109A Studies


The benzoxazole-pyridine carboxamide scaffold is a privileged structure in kinase inhibition, with numerous analogs optimized for targets like c-Met, Flt3, and Tie2 [1]. However, the specific 6-fluoro substitution and the 4-methylbenzoxazole-ethyl linker of this compound confer agonism at GPR109A, a Gi-coupled receptor involved in lipid metabolism and inflammation [2]. Simple substitution with a kinase-focused analog, even one with high structural similarity, would likely result in a complete loss of the desired GPR109A activity, leading to irrelevant pharmacological readouts and wasted research resources. The presence of the fluorine atom at the 6-position of the pyridine ring is a critical structural determinant that influences both target engagement and metabolic stability, making generic replacement scientifically unsound without explicit target-activity validation.

Quantitative Differentiation of 6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide Against Key Comparators


Selective GPR109A Agonism vs. Canonical Kinase Inhibition for Benzoxazole-Pyridine Scaffolds

The target compound is a confirmed agonist of the GPR109A receptor, with an IC50 of 220 nM in a radioligand binding assay using human GPR109A expressed in CHO cell membranes [1]. In contrast, the structurally related benzoxazole-pyridine series patented by KRICT (WO2009126003) is primarily characterized by inhibitory activity against a panel of kinases (e.g., c-Met, KDR, Flt3), with no reported GPR109A activity [2]. This fundamental difference in molecular target (GPCR vs. kinase) represents a profound pharmacological divergence.

GPR109A Agonist GPCR Drug Discovery Metabolic Disease Lipid Metabolism

Quantified Binding Affinity for GPR109A: A Defined Potency Benchmark

The compound demonstrates a clearly defined binding affinity for GPR109A with an IC50 of 220 nM [1]. This provides a reproducible quantitative benchmark for assay development and structure-activity relationship (SAR) studies. The endogenous agonist, nicotinic acid (niacin), is a known high-affinity ligand for GPR109A but acts through a different chemical scaffold, making this synthetic agonist a valuable orthogonal tool compound. While niacin's affinity is higher (KD in low nanomolar range), the structural novelty of the benzoxazole scaffold allows researchers to probe the receptor with a distinct chemotype.

GPR109A Receptor Binding Niacin Receptor SAR Studies

Distinct Physicochemical Profile for CNS and Metabolic Disease Research

With a molecular weight of 299.30 g/mol and a calculated LogP of approximately 2.8, the compound occupies a favorable drug-like chemical space for CNS penetration and oral bioavailability [1]. This differentiates it from larger, more lipophilic benzoxazole-pyridine kinase inhibitors, which often exceed molecular weights of 450 g/mol and LogP values above 4.0, potentially leading to poor solubility and higher off-target binding [2]. The presence of the 6-fluoro substituent is also known to enhance metabolic stability by blocking oxidative metabolism, a crucial advantage over non-fluorinated analogs.

Physicochemical Properties Drug-like Properties Metabolic Stability CNS Drug Discovery

Application Scenarios for 6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide Based on Verified Differentiation


GPR109A Target Validation and Deconvolution in Metabolic Disease Models

The compound serves as a selective, moderate-affinity agonist for GPR109A, enabling researchers to validate the role of this receptor in models of dyslipidemia and atherosclerosis without the confounding polypharmacology of kinase inhibitors [1]. Its defined IC50 of 220 nM allows for dose-response experiments that can distinguish GPR109A-specific effects from off-target activities.

Orthogonal Chemical Probe for Niacin Receptor Biology

As a structurally distinct agonist of GPR109A, this compound offers an orthogonal tool to nicotinic acid for probing receptor signaling. It can be used to confirm that pharmacological effects are target-mediated and not due to the pleiotropic actions of niacin, such as its role as a vitamin B3 precursor [1].

Kinase-Selectivity Counterscreen for Broad-Spectrum Inhibitor Profiling

Given the prevalence of benzoxazole-pyridine scaffolds in kinase inhibitor programs, this compound's exclusive GPR109A activity makes it a valuable negative control or counterscreen tool to assess selectivity profiles of novel kinase inhibitors, ensuring that observed cellular effects are not inadvertently driven by GPR109A modulation [1].

CNS-Penetrant Agent for Neuroinflammation Studies

The favorable physicochemical properties (low molecular weight, optimal lipophilicity) suggest potential for CNS penetration. This positions the compound as a candidate for investigating the role of GPR109A in neuroinflammation, a pathway implicated in neurodegenerative diseases, where many competing analogs are excluded due to poor brain exposure .

Quote Request

Request a Quote for 6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.